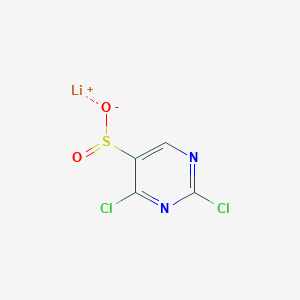
Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate is a chemical compound with the molecular formula C4H2Cl2LiN2O2S It is a lithium salt of 2,4-dichloropyrimidine-5-sulfinic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate typically involves the reaction of 2,4-dichloropyrimidine-5-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous medium at room temperature. The general reaction can be represented as follows:
C4H2Cl2N2O2S+LiOH→C4H2Cl2LiN2O2S+H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and controlled conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,4-dichloropyrimidine-5-sulfonate.
Reduction: It can be reduced to form 2,4-dichloropyrimidine-5-sulfinate.
Substitution: The chlorine atoms in the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2,4-dichloropyrimidine-5-sulfonate
Reduction: 2,4-dichloropyrimidine-5-sulfinate
Substitution: Various substituted pyrimidine derivatives
科学的研究の応用
Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate involves its interaction with various molecular targets. The compound can inhibit certain enzymes and modulate signaling pathways. For example, it may inhibit glycogen synthase kinase-3 (GSK-3) and modulate the Wnt/β-catenin pathway, which are involved in cell proliferation and differentiation.
類似化合物との比較
Similar Compounds
- Lithium 2,4-dichloropyrimidine-5-sulfonate
- 2,4-Dichloropyrimidine-5-sulfinic acid
- 2,4-Dichloropyrimidine-5-sulfonic acid
Uniqueness
Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate is unique due to its specific lithium salt form, which imparts distinct chemical and physical properties. Its lithium ion can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
生物活性
Lithium(1+) ion 2,4-dichloropyrimidine-5-sulfinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.
Overview of Pyrimidine Derivatives
Pyrimidines, including 2,4-dichloropyrimidine-5-sulfinate, are crucial in drug discovery due to their diverse biological activities. They serve as building blocks for nucleic acids and have been implicated in various therapeutic areas such as antimicrobial, anticancer, and anti-inflammatory treatments . The lithium ion's role in enhancing the biological activity of pyrimidine derivatives is noteworthy.
Lithium ions are known to influence several biological pathways:
- Inhibition of Inositol Monophosphatase : Lithium inhibits inositol monophosphatase, leading to increased inositol levels and modulation of signaling pathways involved in mood regulation.
- Neuroprotective Effects : Lithium has shown neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Antimicrobial Activity : The presence of the 2,4-dichloropyrimidine moiety may enhance antibacterial efficacy against resistant strains .
Biological Activity Data
Recent studies have evaluated the biological activity of lithium salts combined with pyrimidine derivatives. The following table summarizes key findings related to the pharmacokinetic properties and biological effects of this compound:
Case Studies
Several case studies highlight the compound's efficacy:
- Antimicrobial Efficacy : A study reported that this compound exhibited significant activity against multidrug-resistant Staphylococcus aureus with a minimum inhibitory concentration (MIC) of approximately 0.5 µg/mL . This suggests potential for use in treating resistant infections.
- Neuroprotective Effects : Another investigation indicated that lithium ions could mitigate neurodegeneration in animal models by enhancing synaptic plasticity and reducing oxidative stress markers .
- Cancer Treatment : In vitro studies demonstrated that the compound could inhibit growth in various cancer cell lines with IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil .
特性
IUPAC Name |
lithium;2,4-dichloropyrimidine-5-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O2S.Li/c5-3-2(11(9)10)1-7-4(6)8-3;/h1H,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBRQRXRIQDHBU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C(=NC(=N1)Cl)Cl)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2LiN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














